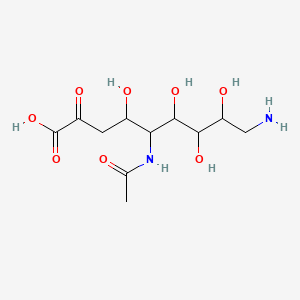
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple functional groups, including acetamido, amino, and tetrahydroxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the use of protected intermediates to ensure selective reactions at specific functional groups. The process may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to prevent unwanted reactions at hydroxyl sites.
Formation of Amide Bond: Coupling reactions to introduce the acetamido group.
Deprotection: Removal of protecting groups to reveal the hydroxyl functionalities.
Final Amination: Introduction of the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid: shares similarities with other amino sugar derivatives and polyhydroxy compounds.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique compared to simpler analogs. This complexity allows for a broader range of chemical reactivity and potential applications.
Propriétés
Formule moléculaire |
C11H20N2O8 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21) |
Clé InChI |
YOUCQAACRFVTEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















